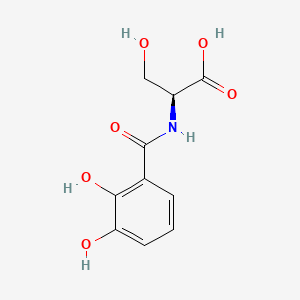

N-(2,3-dihydroxybenzoyl)-L-serine

Descripción general

Descripción

La 2,3-Dihidroxibezoilserina es un compuesto orgánico que pertenece a la clase de los ácidos hipúricos. Es un derivado de la serina, formado por la condensación del grupo carboxilo del ácido 2,3-dihidroxi benzoico con el grupo amino de la serina . Este compuesto es conocido por su papel en el transporte y metabolismo del hierro, particularmente en sistemas bacterianos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La 2,3-Dihidroxibezoilserina se puede sintetizar mediante la reacción del ácido 2,3-dihidroxi benzoico con serina. La reacción normalmente implica el uso de agentes activadores como carbodiimidas para facilitar la formación del enlace amida entre el grupo carboxilo del ácido 2,3-dihidroxi benzoico y el grupo amino de la serina .

Métodos de Producción Industrial

Los métodos de producción industrial para la 2,3-Dihidroxibezoilserina no están bien documentados, pero la síntesis generalmente sigue principios similares a los métodos de laboratorio, con optimización para la producción a gran escala. Esto puede implicar el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 2,3-Dihidroxibezoilserina sufre varias reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo en el anillo de benceno se pueden oxidar para formar quinonas.

Reducción: El compuesto se puede reducir para formar derivados dihidroxilados.

Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.

Principales Productos Formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidroxilados.

Sustitución: Varios derivados de bezoilserina sustituidos.

Aplicaciones Científicas De Investigación

La 2,3-Dihidroxibezoilserina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como ligando en química de coordinación y como bloque de construcción para moléculas más complejas.

Medicina: Se investiga su potencial en sistemas de administración de fármacos y como agente terapéutico para trastornos relacionados con el hierro.

Industria: Se utiliza en la síntesis de productos químicos y materiales especializados.

Mecanismo De Acción

La 2,3-Dihidroxibezoilserina ejerce sus efectos principalmente a través de su capacidad para unirse al hierro. Forma un complejo con iones de hierro, que luego se transporta a través de las membranas celulares mediante proteínas receptoras específicas. Este mecanismo es crucial para la absorción de hierro en las bacterias, particularmente en condiciones de limitación de hierro . Los objetivos moleculares incluyen proteínas receptoras de la membrana externa como Fiu, FepA y Cir .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido 2,3-dihidroxi benzoico: Un precursor de la 2,3-Dihidroxibezoilserina, involucrado en mecanismos de transporte de hierro similares.

Enterobactina: Un trímero cíclico de 2,3-Dihidroxibezoilserina, conocido por su alta afinidad por el hierro.

Ferrioxamina: Otro sideróforo con un papel similar en el transporte de hierro.

Singularidad

La 2,3-Dihidroxibezoilserina es única en su estructura lineal en comparación con la estructura cíclica de la enterobactina. Esta forma lineal permite diferentes interacciones de unión y mecanismos de transporte, lo que la convierte en un compuesto versátil en contextos biológicos y químicos .

Actividad Biológica

N-(2,3-dihydroxybenzoyl)-L-serine (DHB-Ser) is a catecholate siderophore produced by various bacteria, particularly in the Enterobacteriaceae family and Streptomyces species. This compound plays a crucial role in iron acquisition, which is vital for bacterial growth and metabolism in iron-limited environments. This article discusses the biological activity of DHB-Ser, including its synthesis, mechanisms of action, and potential applications.

Synthesis and Structural Characteristics

DHB-Ser is synthesized through a non-ribosomal peptide synthetase (NRPS) pathway, which is responsible for the biosynthesis of enterobactin, a well-studied siderophore. The structure of DHB-Ser includes a catechol moiety that facilitates iron chelation, enhancing its ability to scavenge ferric iron from the environment. The basic structure can be represented as follows:

The primary function of DHB-Ser is to act as a siderophore, binding to ferric ions (Fe³⁺) and facilitating their uptake by bacteria. This process is critical for bacterial survival in iron-depleted conditions. The iron-DHB-Ser complex is recognized by specific receptors on the bacterial cell surface, allowing for efficient transport into the cell.

Table 1: Comparison of Siderophores

| Siderophore | Source | Iron Binding Capacity | Biological Role |

|---|---|---|---|

| Enterobactin | Escherichia coli | High | Iron acquisition |

| DHB-Ser | Streptomyces | Moderate | Iron acquisition |

| Salmochelin | Salmonella | High | Iron acquisition and virulence |

Antimicrobial Properties

Research indicates that DHB-Ser exhibits antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of DHB-Ser can inhibit the growth of Listeria monocytogenes, a foodborne pathogen, under certain conditions . The mechanism behind this activity may involve the chelation of essential metals required for bacterial growth.

Cytotoxic Effects

Interestingly, iron-free enterobactin (a related compound) has been reported to exert cytotoxic effects on rapidly proliferating cells. This suggests that DHB-Ser and its derivatives could potentially be explored for anti-cancer therapies due to their ability to disrupt iron homeostasis in malignant cells .

Case Studies and Research Findings

- Kinetic Studies : A detailed kinetic analysis of the enzyme EntE, involved in enterobactin synthesis, revealed insights into how DHB-Ser is produced and utilized by bacteria during iron starvation . The study highlighted the efficiency of DHB-Ser in stimulating growth under low iron conditions.

- Biosynthetic Pathways : Research has identified new biosynthetic routes for catecholate siderophores related to DHB-Ser. These findings expand our understanding of how structural variations can influence biological activity .

- Gene Disruption Experiments : Studies involving gene disruption have shown that alterations in the biosynthesis pathways of enterobactin affect the production of microcin E492, illustrating the interconnectedness of these compounds within microbial metabolism .

Propiedades

IUPAC Name |

(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTYHTVHFIIEIL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227977 | |

| Record name | (2,3-Dihydroxybenzoyl)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7724-78-9, 127658-43-9 | |

| Record name | 2,3-Dihydroxybenzoylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,-Dihydroxybenzoylserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2,3-Dihydroxybenzoyl)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.